MMP-13 Inhibitory Potency
DDA-tetracycline (CMT-1) exhibits a 2-fold higher inhibitory potency against MMP-13 (collagenase-3) compared to doxycycline. In standardized in vitro enzyme inhibition assays, DDA-tetracycline achieved 50% inhibition of MMP-13 activity at a concentration of 1 μM, whereas doxycycline required 2 μM to achieve the same level of inhibition [1]. This differential potency is clinically relevant given MMP-13's established role in cartilage degradation during osteoarthritis progression and in tumor invasion during metastatic dissemination.
| Evidence Dimension | IC₅₀ (half-maximal inhibitory concentration) against MMP-13 |
|---|---|
| Target Compound Data | 1 μM |
| Comparator Or Baseline | Doxycycline: 2 μM |
| Quantified Difference | 2-fold greater potency (lower IC₅₀) |
| Conditions | In vitro enzyme inhibition assay; recombinant MMP-13 |
Why This Matters
Researchers studying MMP-13-mediated pathologies can achieve equivalent collagenase inhibition with 50% lower compound concentration when selecting DDA-tetracycline over doxycycline, reducing potential off-target effects and compound consumption.
- [1] Biomolecules Table 13. Doxycycline IC₅₀: MMP-13 = 2 μM; CMT-1 IC₅₀: MMP-13 = 1 μM. Biomolecules. 2020;10(5):717. View Source
